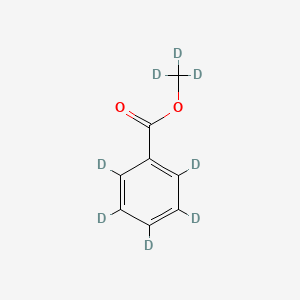

Methyl benzoate-d8

Description

BenchChem offers high-quality Methyl benzoate-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl benzoate-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethyl 2,3,4,5,6-pentadeuteriobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJVMBTYPHYUOC-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl benzoate-d8 molecular weight and formula

Methyl Benzoate-d8: A Technical Monograph on Isotopic Standards in Drug Metabolism and qNMR

Abstract

This technical guide provides a comprehensive analysis of Methyl Benzoate-d8 (CAS 91929-46-3), a fully deuterated ester utilized as a high-precision internal standard in quantitative NMR (qNMR) and stable isotope labeling (SIL) for drug metabolism studies. Unlike standard catalog entries, this document focuses on the causality of its physical properties, the rigorous logic required for its synthesis, and self-validating analytical protocols to ensure isotopic integrity in pharmaceutical research.

Part 1: Chemical Identity & Physical Properties

The molecular weight of Methyl Benzoate-d8 differs significantly from its protium analog due to the substitution of eight hydrogen atoms (

Core Specifications Table

| Property | Methyl Benzoate (Protium) | Methyl Benzoate-d8 (Deuterated) | Technical Significance |

| Formula | C | C | Complete isotopic substitution allows for "silent" regions in |

| Molecular Weight | 136.15 g/mol | 144.19 g/mol | A mass shift of +8 Da (M+8) enables clear separation in MS analysis. |

| CAS Number | 93-58-3 | 91929-46-3 | Unique identifier for regulatory compliance and procurement. |

| Density (25°C) | 1.088 g/mL | 1.152 g/mL | Deuteration increases density due to higher atomic mass without volume expansion. |

| Boiling Point | 199.6°C | 198-199°C | Minimal deviation indicates similar intermolecular forces (dipole-dipole). |

| Isotopic Purity | N/A | ≥ 98 atom % D | Critical for preventing signal overlap in trace analysis. |

Expert Insight: The density increase (~5.9%) in the deuterated form is a critical variable when preparing gravimetric stock solutions. Researchers must calculate molarity based on mass and the specific deuterated density, not the standard literature density, to avoid concentration errors of >5%.

Part 2: Synthesis & Mechanistic Causality

The synthesis of Methyl Benzoate-d8 is a classic Fischer Esterification, but when dealing with isotopes, the causality of reagent choice is paramount. To achieve >98% isotopic incorporation, one cannot simply "mix and heat."

The Protocol: Deuterated Fischer Esterification

Objective: Synthesize C

Reagents:

-

Benzoic Acid-d5 (C

D -

Methanol-d4 (CD

OD): The source of the deuterated methyl group. -

Sulfuric Acid-d2 (D

SO

Workflow Diagram (Synthesis Logic)

Figure 1: Mechanistic pathway for the synthesis of Methyl Benzoate-d8, highlighting the requirement for deuterated catalyst to prevent H/D exchange.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of Benzoic Acid-d5 in 5.0 eq of Methanol-d4. The excess methanol drives the equilibrium toward the ester (Le Chatelier’s principle).

-

Catalysis: Add catalytic D

SO -

Reflux: Heat to reflux (approx. 65°C) for 4 hours under an anhydrous atmosphere (N

balloon). Moisture from air introduces H -

Workup: Cool and neutralize with D

O/NaOD solution (if available) or rapid extraction with anhydrous ether to minimize back-exchange. -

Purification: Distill under reduced pressure. Collect the fraction at 198°C (adjusted for vacuum).

Part 3: Self-Validating Analytical Systems

In drug development, a "self-validating system" means the analytical data contains internal checks that confirm the identity and purity of the substance without external reference.

System 1: The "Silent" NMR Check

Methyl Benzoate-d8 should be invisible in standard proton NMR (

-

Protocol: Dissolve 10 mg of Methyl Benzoate-d8 in DMSO-d6.

-

Validation Logic:

-

Pass: Spectrum shows only the DMSO quintet (2.50 ppm) and HDO/D2O (3.33 ppm).

-

Fail: Presence of a singlet at ~3.9 ppm (methyl group) or multiplets at ~7.4-8.0 ppm (aromatic ring).

-

Quantification: Integrate residual peaks against an internal standard (e.g., TCNB). If residual H integral > 2% of theoretical non-deuterated intensity, the batch is rejected.

-

System 2: Mass Spectrometry (M+8 Confirmation)

-

Protocol: Inject sample via GC-MS or LC-MS (ESI+).

-

Validation Logic:

-

Target Ion: Observe [M]+ or [M+H]+ at m/z 144 or 145.

-

Fragmentation Check:

-

Loss of -OCD

(mass 34) -

Loss of -COOCD

-

-

Fail: Significant peaks at m/z 136 (H8), 143 (d7), or 142 (d6) indicate incomplete deuteration.

-

Analytical Decision Tree

Figure 2: Decision tree for validating the isotopic purity of Methyl Benzoate-d8.

Part 4: Applications in Drug Development

Quantitative NMR (qNMR) Internal Standard

Methyl Benzoate-d8 is an ideal qNMR standard for analyzing non-deuterated aromatic compounds.

-

Mechanism: Because it is "silent" in the

H spectrum, it does not overlap with analyte signals. However, its concentration is known precisely. -

Workflow:

-

Spike the analyte solution with a known mass of Methyl Benzoate-d8.

-

Use

H NMR (Deuterium NMR) to quantify the standard, or use the residual proton signal (if calibrated) as a bridge. -

Note: More commonly, it is used as a standard in GC-MS where the M+8 shift is the reference.

-

Metabolic Tracing (The Kinetic Isotope Effect)

Researchers use Methyl Benzoate-d8 to study the hydrolysis of ester drugs.

-

Rationale: The C-O bond cleavage in the ester is the rate-determining step.

-

Experiment: Compare the hydrolysis rate of Methyl Benzoate (H8) vs. Methyl Benzoate-d8.

-

Interpretation: If

, the hydrolysis is not rate-limited by proton transfer at the labeling sites. If

References

-

Sigma-Aldrich. Methyl benzoate-d8 Product Specification & MSDS. Retrieved from [1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309042, Methyl benzoate-d8. Retrieved from

-

Chemical Book. Methyl benzoate-d8 Properties and Spectra. Retrieved from

-

Hypha Discovery. NMR: An Indispensable ADME Tool. Retrieved from

Sources

A Comprehensive Technical Guide to Deuterated vs. Non-Deuterated Methyl Benzoate for Researchers and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, represents a powerful tool for elucidating reaction mechanisms, altering metabolic pathways, and creating more robust analytical standards. This guide provides an in-depth technical exploration of deuterated methyl benzoate in comparison to its non-deuterated counterpart, offering field-proven insights into its synthesis, characterization, and application.

The Rationale for Deuteration: Beyond a Simple Mass Change

Isotopic substitution is far more than an academic exercise in increasing molecular weight. The replacement of protium (¹H) with deuterium (²H or D) introduces subtle yet profound changes in the physicochemical properties of a molecule, primarily stemming from the difference in mass. The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-H bond proceed at a different rate than the equivalent C-D bond cleavage.[1][2] This effect is a cornerstone of mechanistic chemistry, allowing researchers to identify rate-determining steps in a reaction sequence.

Furthermore, the altered vibrational properties of deuterated bonds lead to distinct signatures in spectroscopic analyses, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a clearer window into molecular structure and dynamics. In the context of drug development, deuteration can strategically block sites of metabolic oxidation, thereby increasing a drug's half-life and improving its pharmacokinetic profile.

Synthesis of Methyl Benzoate and its Deuterated Analogs

The synthesis of methyl benzoate is a classic example of Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5] To drive the reaction to completion, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[4]

Synthesis of Non-Deuterated Methyl Benzoate

The standard laboratory preparation involves refluxing benzoic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3][4][5]

Experimental Protocol: Synthesis of Methyl Benzoate [3][4][5]

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g of benzoic acid and 25 mL of methanol.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add 3 mL of concentrated sulfuric acid while swirling.

-

Reflux: Add a few boiling chips and attach a reflux condenser. Gently reflux the mixture for 1 hour.

-

Work-up: After cooling, transfer the mixture to a separatory funnel containing 50 mL of water and 35 mL of diethyl ether. Shake thoroughly and separate the layers.

-

Washing: Wash the ether layer sequentially with 25 mL of water, 25 mL of 5% sodium bicarbonate solution (to remove unreacted benzoic acid), and 25 mL of saturated sodium chloride solution.

-

Drying and Isolation: Dry the ether layer over anhydrous sodium sulfate, decant the solution, and remove the ether by simple distillation.

-

Purification: Purify the resulting crude methyl benzoate by distillation, collecting the fraction boiling around 199°C.

Synthesis of Deuterated Methyl Benzoate

The synthesis of deuterated methyl benzoate can be approached in two primary ways: by using a deuterated starting material or by post-synthetic isotopic exchange.

This isotopologue is most straightforwardly prepared by following the Fischer esterification protocol described above, but substituting methanol with methanol-d4 (CD₃OD) or methanol-d3 (CD₃OH). The use of deuterated methanol as the solvent and reactant ensures high levels of deuterium incorporation into the methyl ester group.

For deuteration of the aromatic ring, the starting material of choice is benzoic acid-d5. This can be synthesized from benzene-d6 via Friedel-Crafts acylation followed by oxidation, or more directly via a Grignard reaction of bromobenzene-d5 with carbon dioxide. Once benzoic acid-d5 is obtained, it can be esterified with non-deuterated methanol using the standard Fischer esterification protocol.

Experimental Workflow: Synthesis of Deuterated Methyl Benzoate

Caption: Synthetic routes to deuterated methyl benzoate isotopologues.

Comparative Physicochemical and Spectroscopic Properties

The introduction of deuterium atoms results in measurable changes in the physical and spectroscopic properties of methyl benzoate.

Physicochemical Properties

| Property | Methyl Benzoate (Non-deuterated) | Methyl-d8-benzoate | Rationale for Difference |

| Molecular Weight | 136.15 g/mol | 144.20 g/mol | Mass of 8 D atoms vs. 8 H atoms |

| Boiling Point | ~199.6 °C[6] | ~198-199 °C | Minimal change; intermolecular forces are largely unaffected. |

| Melting Point | ~ -12.5 °C[6] | ~ -12 °C | Minimal change; crystal packing is not significantly altered. |

| Density | ~1.088 g/mL at 20°C | ~1.152 g/mL at 25°C | Increased mass in a similar molecular volume. |

Spectroscopic Analysis: A Comparative Overview

The most dramatic effect of deuteration in IR spectroscopy is the shift of stretching and bending vibrations involving the substituted hydrogen atoms to lower wavenumbers. This is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond.

-

C-H vs. C-D Stretch: The aromatic and aliphatic C-H stretching vibrations in methyl benzoate typically appear in the 3100-2900 cm⁻¹ region. In methyl benzoate-d5, the aromatic C-D stretches will shift to approximately 2250 cm⁻¹. For methyl-d3-benzoate, the aliphatic C-D stretches of the methyl group will also shift to a lower frequency, around 2200-2100 cm⁻¹.

-

Fingerprint Region: Bending vibrations (e.g., scissoring, rocking) are also affected, leading to a more complex pattern of changes in the fingerprint region (<1500 cm⁻¹).[7][8]

Caption: Effect of deuteration on IR stretching frequencies.

-

¹H NMR: In ¹H NMR spectroscopy, the most obvious change is the disappearance of signals corresponding to the deuterated positions. For methyl-d3-benzoate, the singlet corresponding to the methyl protons at ~3.9 ppm will be absent. For methyl benzoate-d5, the aromatic multiplets between 7.4 and 8.0 ppm will disappear.

-

¹³C NMR: Deuterium substitution also affects the ¹³C NMR spectrum. The carbon atom directly attached to a deuterium (C-D) will exhibit a multiplet (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1). Furthermore, there is a slight upfield shift (isotope shift) of the ¹³C signal for the deuterated carbon and adjacent carbons.

| Nucleus | Methyl Benzoate (Non-deuterated) | Methyl-d3-benzoate | Methyl benzoate-d5 |

| ¹H NMR | ~8.0 ppm (m, 2H), ~7.4 ppm (m, 3H), ~3.9 ppm (s, 3H) | ~8.0 ppm (m, 2H), ~7.4 ppm (m, 3H) | ~3.9 ppm (s, 3H) |

| ¹³C NMR | ~167 (C=O), ~133, ~130, ~129, ~128 (aromatic), ~52 (OCH₃) | ~167 (C=O), ~133, ~130, ~129, ~128 (aromatic), O-CD₃ signal is a multiplet, shifted upfield | C=O and OCH₃ signals are present, aromatic signals are multiplets and shifted upfield |

In mass spectrometry, deuteration provides a clear and predictable shift in the molecular ion (M⁺) peak, corresponding to the number of deuterium atoms incorporated. The fragmentation patterns can also be informative. For example, the mass spectrum of non-deuterated methyl benzoate shows a prominent base peak at m/z 105, corresponding to the loss of the methoxy radical (•OCH₃). In methyl-d3-benzoate, this fragment would still be at m/z 105, but the molecular ion would be at m/z 139. The loss of the deuterated methoxy radical (•OCD₃) would result in a fragment at m/z 105. In contrast, for methyl benzoate-d5, the molecular ion would be at m/z 141, and the loss of the methoxy radical would result in a fragment at m/z 110. This allows for the precise tracking of the deuterated parts of the molecule during fragmentation.

The Kinetic Isotope Effect (KIE) in Action: Saponification of Methyl Benzoate

The saponification of methyl benzoate, a base-catalyzed hydrolysis, is an excellent reaction to illustrate the KIE. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism of Saponification

Caption: Saponification mechanism of methyl benzoate.

In this reaction, if the phenyl ring is deuterated (methyl benzoate-d5), the C-H bonds on the ring are not broken in the rate-determining step. Therefore, a negligible secondary kinetic isotope effect is expected (kH/kD ≈ 1). However, if a reaction were to involve the cleavage of an aromatic C-H bond in the rate-determining step (e.g., certain electrophilic aromatic substitutions), a significant primary kinetic isotope effect (kH/kD > 1) would be observed.[1]

Applications in Research and Drug Development

The distinct properties of deuterated methyl benzoate make it a valuable tool in several scientific domains:

-

Internal Standards: Due to its chemical similarity but different mass, deuterated methyl benzoate is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS). It co-elutes with the non-deuterated analyte but is detected at a different m/z, allowing for accurate correction of variations in sample preparation and instrument response.

-

Mechanistic Elucidation: As discussed with the KIE, deuterated methyl benzoate can be used to probe reaction mechanisms. By selectively deuterating different positions in the molecule, researchers can determine which C-H bonds are broken in the rate-determining step of a reaction.

-

Metabolic Studies: In drug metabolism studies, deuteration can be used to trace the metabolic fate of a molecule or to block specific sites of metabolism. If methyl benzoate were a drug candidate, deuterating a metabolically labile position could slow its breakdown, potentially improving its therapeutic efficacy.[9]

Conclusion

Deuterated methyl benzoate, in its various isotopic forms, is a versatile and powerful tool for chemists and pharmaceutical scientists. Its synthesis is accessible through established methods, and its unique spectroscopic and kinetic properties provide invaluable insights into reaction mechanisms, metabolic pathways, and quantitative analysis. A thorough understanding of the principles and techniques outlined in this guide will enable researchers to effectively leverage the benefits of isotopic labeling in their work.

References

- Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.

- Proprep. What does the methyl benzoate IR spectrum reveal?

- Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.

- Chegg. (2020, April 30). Solved IR Spectrum of Methyl Benzoate.

- vibzz lab. (2023, April 5).

- University of Babylon. (n.d.). Preparation of Methyl Benzoate.

- EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation.

- Organic Chemistry Portal. (2021). Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source.

- Scribd. (n.d.). Methyl Benzoate Synthesis Guide.

- Dr. Richard Musgrave. (2020, March 21).

- Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects.

- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.

- Wikipedia. (n.d.). Methyl benzoate.

- ACS Publications. (2014, July 9). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect.

- ACS Publications. (1996). Kinetic Isotope Effect in the CH[2Π] + O2 Reaction. The Journal of Physical Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. brainly.com [brainly.com]

- 8. proprep.com [proprep.com]

- 9. Reductive Deuteration of Aromatic Esters for the Synthesis of α,α-Dideuterio Benzyl Alcohols Using D2O as Deuterium Source [organic-chemistry.org]

Technical Safety & Handling Monograph: Methyl Benzoate-d8

CAS No: 91929-46-3 | Formula: C₈D₈O₂ | Molar Mass: 144.20 g/mol

Executive Summary

Methyl benzoate-d8 is the fully deuterated isotopologue of methyl benzoate, primarily utilized as a high-purity internal standard in quantitative NMR (qNMR) and mass spectrometry (MS) workflows. While it shares the core toxicological profile of its non-deuterated parent—specifically Acute Oral Toxicity (Category 4) and Combustible Liquid status—its application demands distinct handling protocols.

This guide moves beyond the standard Safety Data Sheet (SDS) to analyze the implications of these hazards in a research context. It addresses the critical physicochemical differences (e.g., density shift due to deuteration) that impact volumetric dosing and provides a self-validating workflow for maintaining isotopic enrichment >99 atom % D during storage and use.

Chemical Identity & Physicochemical Divergence

For the analytical scientist, treating Methyl benzoate-d8 identical to Methyl benzoate (d0) is a source of experimental error. The "Isotope Effect" results in measurable physical changes that must be accounted for in quantitative applications.

Comparative Properties Table

| Property | Methyl Benzoate (d0) | Methyl Benzoate-d8 (d8) | Operational Impact |

| CAS Number | 93-58-3 | 91929-46-3 | Unique identifier for inventory tracking. |

| Molecular Weight | 136.15 g/mol | 144.20 g/mol | +5.9% Mass Shift : Critical for molarity calculations in qNMR. |

| Density (25°C) | 1.088 g/mL | 1.152 g/mL | Volumetric Error : 1 mL of d8 contains ~6% more moles than d0 if uncorrected. |

| Boiling Point | 199.6°C | 198-199°C | Negligible difference; similar volatility profile. |

| Flash Point | 83°C (Closed Cup) | ~83°C | Combustible. Requires Class II or III solvent storage. |

| Isotopic Purity | Natural Abundance | ≥ 99.5 atom % D | Any proton signal in NMR indicates contamination or exchange. |

Technical Insight: The density increase (1.152 g/mL) is non-trivial. When using d8 as an internal standard, gravimetric addition is superior to volumetric addition to eliminate density-temperature variances.

Hazard Identification & Toxicological Mechanism

GHS Classification:

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed).[1][2][3][4]

-

Flammable Liquids: Category 4 (H227: Combustible liquid).[4]

-

Skin/Eye Irritation: Category 2/2A (H315/H319).

The Mechanism of Toxicity (Metabolic Hydrolysis)

The toxicity of methyl benzoate-d8 is driven by its metabolic hydrolysis. While the Deuterium Kinetic Isotope Effect (DKIE) may slightly slow the rate of metabolism compared to the protium form, the end-products remain toxicologically significant.

-

Pathway: Esterases hydrolyze the ester bond, releasing Methanol-d3 and Benzoic Acid-d5 .

-

Risk: Methanol (and its deuterated analog) metabolizes to Formaldehyde and Formic Acid, causing metabolic acidosis and optic nerve damage.

Figure 1: Metabolic hydrolysis pathway of Methyl benzoate-d8 illustrating the divergence into toxic (Methanol-d3) and excretable (Benzoic acid-d5) metabolites.

Handling, Storage & Integrity Protocols

Deuterated standards are expensive and prone to isotopic dilution if mishandled. The primary risk is not just safety, but H-D Exchange (proton-deuterium exchange) upon exposure to atmospheric moisture, which compromises the material's utility as an NMR standard.

Storage Protocol

-

Primary Container: Amber glass vial with a Teflon-lined screw cap (PTFE).

-

Environment: Store in a desiccator at ambient temperature (20-25°C). Refrigeration is acceptable but introduces condensation risks upon opening.

-

Headspace Management: Flush headspace with dry Nitrogen or Argon after every use to prevent moisture ingress.

Aliquoting Workflow (Self-Validating)

To ensure safety and purity, follow this "Dry-Transfer" method:

-

Equilibration: Allow the vial to reach room temperature before opening (prevents condensation).

-

Syringe Transfer: Use a gas-tight glass syringe flushed with N2. Avoid pouring.

-

Gravimetric Check: Weigh the receiving vessel before and after addition.

-

Calculation: Mass (g) / 1.152 (g/mL) = Volume (mL).

-

Validation: If the calculated volume deviates >2% from the syringe volume, check for bubble formation or calibration drift.

-

Analytical Verification (Quality Control)

Before using Methyl benzoate-d8 in critical assays, verify its identity and isotopic enrichment.

1H NMR (Proton NMR)

-

Expectation: A "silent" spectrum.

-

Acceptance Criteria:

-

Residual peak at ~3.9 ppm (methyl group) < 0.5% integral relative to a standard.

-

Residual peaks at ~7.4-8.0 ppm (aromatic ring) < 0.5% integral.

-

-

Failure Mode: Significant peaks indicate low isotopic enrichment or degradation.

MS (Mass Spectrometry)

-

Expectation: Molecular ion peak at m/z 144 .

-

Failure Mode: Strong presence of m/z 136 (d0), 143 (d7), or 141 (d5) indicates incomplete deuteration or H-D exchange.

Figure 2: Quality Control decision tree for verifying isotopic purity via Proton NMR.

Emergency Response & Disposal

Spill Management

-

Small Spill (< 10 mL): Absorb with vermiculite or spill pads. Do not use sawdust (combustible). Clean surface with soap and water to remove oily residue.

-

Large Spill: Eliminate ignition sources. Ventilate area.[1][3][4][5][6] Use non-sparking tools.[5]

First Aid

-

Inhalation: Move to fresh air. The compound has a heavy, fruity odor; olfactory fatigue can occur.

-

Skin: Wash with soap and water. The lipophilic nature allows it to penetrate skin; monitor for systemic signs (dizziness).

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a Poison Control Center immediately (Risk of aspiration and methanol toxicity).[1]

Disposal

-

Code: P501.

-

Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

-

Note: Deuterated compounds do not require radioactive waste disposal; they are stable isotopes. Treat as standard organic solvent waste.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

-

ChemSrc. (2025).[1][7][8] Methyl benzoate-d8 - CAS#: 91929-46-3 MSDS. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fr.cpachem.com [fr.cpachem.com]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. methyl benzoate-d8 | CAS#:91929-46-3 | Chemsrc [chemsrc.com]

Isotopic purity of Methyl benzoate-d8 for research

Technical Guide: Isotopic Purity of Methyl Benzoate-d8 in Advanced Research

Executive Summary

In the realm of quantitative metabolomics, forensic toxicology, and kinetic isotope effect (KIE) studies, the integrity of analytical data relies heavily on the isotopic purity of internal standards. Methyl benzoate-d8 (

Chemical Identity and Isotopic Specifications

Methyl benzoate-d8 is chemically distinct from its non-deuterated counterpart due to the substitution of all eight hydrogen atoms with deuterium (

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 144.20 g/mol (vs. 136.15 for native) |

| CAS Number | 91929-46-3 |

| Isotopic Purity (Commercial) | |

| Chemical Purity | |

| Mass Shift | M+8 (Base peak m/z 144) |

| Density | 1.152 g/mL at 25 °C |

Critical Note: The term "atom % D" refers to the probability that any given hydrogen position is occupied by deuterium.[1] A specification of 98 atom % D implies that 2% of the positions may still contain protium (

Synthesis and Isotopic Enrichment Strategy

To achieve high isotopic purity (>98%), "de novo" synthesis using fully deuterated precursors is superior to hydrogen-deuterium (H/D) exchange methods, which often yield incomplete scrambling.

Protocol: Acid-Catalyzed Fischer Esterification

This method minimizes the risk of isotopic dilution by using anhydrous reagents.

Reagents:

-

Benzoic acid-d5 (99 atom % D)

-

Methanol-d4 (99.8 atom % D, anhydrous)

-

Sulfuric acid-d2 (

) or anhydrous

Workflow:

-

Dissolution: Dissolve 10 mmol of Benzoic acid-d5 in 50 mmol of Methanol-d4 (5 eq) in a flame-dried round-bottom flask.

-

Catalysis: Add catalytic

(0.5 mmol) dropwise under inert atmosphere ( -

Reflux: Reflux the mixture at 65-70°C for 4 hours. The excess methanol drives the equilibrium toward the ester.

-

Isolation: Cool to room temperature. Remove excess Methanol-d4 via rotary evaporation.

-

Purification: Dissolve residue in deuterated chloroform (

) or extract with diethyl ether, wash with -

Distillation: Purify via micro-distillation (bp ~199°C) to remove trace impurities.

Isotopic Purity Verification (The Core Directive)

Trusting a label is insufficient for critical assays. Every batch must undergo a "Self-Validating" verification process using qNMR and HRMS.

Method A: Quantitative NMR (qNMR)

Proton NMR (

-

Solvent:

(99.8% D) or -

Target Signals:

-

Aromatic Region (7.4 - 8.1 ppm): Inspect for residual signals from the benzoyl ring.

-

Methyl Region (~3.9 ppm): Inspect for residual methyl protons (

).

-

-

Calculation:

Use an internal standard like Maleic Acid (trace) for precise quantitation.

Method B: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the absence of lower isotopologues (d7, d6) which appear as M-1, M-2 peaks relative to the parent ion.

-

Ionization: ESI+ or EI.

-

Criteria: The abundance of the

144 ion (M+8) should be >99% relative to the sum of

Verification Workflow Diagram

Figure 1: Decision matrix for validating isotopic purity prior to experimental use.

Applications in Research

Internal Standard for GC-MS

Methyl benzoate-d8 is the gold standard for quantifying volatile organic compounds (VOCs), particularly in environmental analysis (e.g., mould metabolite detection).

-

Mechanism: It co-elutes (or elutes slightly earlier due to the deuterium isotope effect) with the analyte but is spectrally distinct.

-

Advantage: Compensates for injection variability and matrix effects in complex samples like plasma or building materials.

Kinetic Isotope Effect (KIE) Studies

Used to probe reaction mechanisms involving ester hydrolysis or metabolic oxidation.

-

Primary KIE: If C-H bond cleavage is rate-limiting, the reaction rate (

) will differ significantly. -

Secondary KIE: Deuteration of the methyl group (

) affects the hybridization changes at the oxygen or carbonyl carbon during transition states.

Handling and Stability

While stable, deuterated esters require specific handling to prevent "back-exchange" (H/D scrambling).

-

Storage: Store at 2-8°C in a desiccator. Moisture can introduce protons via hydrolysis, though methyl benzoate is relatively resistant to neutral hydrolysis.

-

Solvents: Avoid protic solvents (MeOH,

) with strong acids or bases, as this catalyzes transesterification or exchange of the aromatic protons. -

Shelf Life: Re-verify isotopic purity annually via GC-MS.

References

-

National Institutes of Health (PubChem). Methyl benzoate-d8 Compound Summary. [Link]

-

Royal Society of Chemistry. Synthesis and Characterization of Methyl Benzoate Derivatives. [Link]

-

Wiley Analytical Science. GC/MS reveals methyl benzoate is a marker for indoor mould. [Link]

Sources

Comprehensive Technical Guide: Methyl Benzoate-d8 Physicochemical Properties and Applications

Executive Summary

Methyl benzoate-d8 (CAS: 91929-46-3) is the fully deuterated isotopologue of methyl benzoate, serving as a critical internal standard in quantitative NMR (qNMR) and a metabolic probe in pharmacokinetic studies.[1] This guide provides a rigorous analysis of its physicochemical profile, specifically focusing on the isotopic shifts in density and boiling point relative to its protio-analogue. By synthesizing current literature with theoretical principles of isotope effects, we establish a validated baseline for researchers utilizing this compound in high-precision environments.

Physicochemical Characterization

Comparative Data Profile

The substitution of protium (

Table 1: Physicochemical Comparison of Methyl Benzoate Isotopologues

| Property | Methyl Benzoate (Protio) | Methyl Benzoate-d8 (Deutero) | Isotopic Shift |

| CAS Number | 93-58-3 | 91929-46-3 | N/A |

| Formula | 8 H | ||

| Molecular Weight | 136.15 g/mol | 144.20 g/mol | +5.9% |

| Density ( | 1.088 g/mL | 1.152 g/mL | +5.9% |

| Boiling Point | 198–199 °C | 198–199 °C | Negligible ( |

| Refractive Index ( | 1.516 | 1.513–1.516 (Est.) | Slight decrease |

| Appearance | Colorless liquid | Colorless liquid | None |

Mechanism of Isotopic Shifts

-

Density Elevation (+5.9%): The density increase is strictly causal to the mass difference. The molar volume (

) of deuterated compounds is slightly smaller than their protio counterparts due to the shorter average C-D bond length (lower zero-point energy leading to smaller vibrational amplitude). However, this volume contraction is minor (<1%). Therefore, the density ratio-

Calculation:

. -

Observed Density Ratio:

.

-

-

Boiling Point Stability: While heavier isotopologues might theoretically exhibit higher boiling points due to mass, deuterated compounds often show lower boiling points (inverse isotope effect). This is because C-D bonds have lower polarizability than C-H bonds, reducing the London dispersion forces. In Methyl benzoate-d8, these two factors (increased mass vs. reduced polarizability) effectively cancel each other out, resulting in a boiling point range indistinguishable from the protio form within standard experimental error.

Synthesis & Purification Workflow

To ensure high isotopic purity (>98 atom % D), a Fischer esterification protocol utilizing fully deuterated precursors is recommended.

Reaction Logic

Workflow Diagram

The following diagram outlines the critical path for synthesis, emphasizing moisture control to prevent H/D exchange.

Figure 1: Synthetic pathway for Methyl Benzoate-d8 emphasizing anhydrous integrity.

Detailed Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and a reflux condenser fitted with a CaCl

drying tube. -

Reagent Addition: Charge RBF with Benzoic acid-d5 (10 mmol) and Methanol-d4 (excess, 50 mmol).

-

Catalysis: Slowly add concentrated H

SO -

Reflux: Heat to reflux (~65-70 °C internal temp) for 4 hours.

-

Workup:

-

Cool to RT and concentrate solvent (excess Methanol-d4) via rotary evaporation.

-

Dissolve residue in diethyl ether.

-

Wash with 5% NaHCO

(2x) to remove unreacted acid. -

Wash with brine (1x).

-

-

Purification: Dry organic layer over anhydrous MgSO

, filter, and perform fractional distillation. Collect the fraction boiling at 198–199 °C.

Experimental Validation Protocols

Trustworthiness in data relies on rigorous validation. The following protocols are designed to verify the physical constants cited.

Density Determination (Oscillating U-Tube Method)

-

Instrument: Anton Paar DMA 4500 or equivalent.

-

Standard: Degassed, ultra-pure water at 25.00 °C.

-

Procedure:

-

Inject 1.0 mL of Methyl benzoate-d8 into the oscillating cell.

-

Equilibrate to 25.00 °C ± 0.01 °C.

-

Record period of oscillation (

). -

Calculate density:

, where A and B are instrument constants.

-

-

Acceptance Criteria: Result must fall within

g/mL.

Isotopic Purity Check (qNMR)

Before trusting physical property data, isotopic enrichment must be confirmed.

-

Method:

H-NMR (Proton NMR). -

Logic: A fully deuterated sample should be "NMR silent" in the standard proton window, showing only residual solvent peaks.

-

Internal Standard: Add a known mass of non-deuterated internal standard (e.g., Maleic acid) to quantify residual protio-species.

-

Calculation:

Applications in Drug Development

Metabolic Stability (Deuterium Switch)

Methyl benzoate-d8 is used to study the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond (approx. 1.2–1.5 kcal/mol stronger).

-

Application: Replacing metabolic "soft spots" (methyl hydrogens) with deuterium can slow down demethylation by Cytochrome P450 enzymes.

-

Readout: If

, the C-H bond cleavage is the rate-determining step.

Application Logic Flow

Figure 2: Primary utility pathways in pharmaceutical research.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

-

ChemSRC (2023). Methyl benzoate-d8 CAS 91929-46-3 Physicochemical Properties. Retrieved from [Link]

- Wade, L. G. (2013).Organic Chemistry (8th ed.). Pearson Education.

- Lewis, C. (2020).Isotope Effects in Chemical Reactions. Annual Review of Physical Chemistry. (Theoretical grounding for Density/BP shifts).

Sources

Methyl Benzoate-d8: The Gold Standard for Volatile Marker Quantification

Executive Summary

Methyl benzoate-d8 (CAS: 91929-46-3) serves as the critical isotopically labeled internal standard (IS) for the precise quantification of methyl benzoate (MB) in complex matrices. Its application spans three high-stakes sectors: forensic toxicology (as a volatile marker for cocaine detection), agrochemical research (as a semiochemical and pesticide), and fragrance profiling (floral volatile analysis).

This guide delineates the physicochemical advantages of the fully deuterated d8-isotopologue over partially labeled variants, details the mechanism of its formation from cocaine degradation, and provides a field-validated Isotope Dilution Mass Spectrometry (IDMS) protocol for trace analysis.

Technical Specifications & Isotopic Advantage

Methyl benzoate-d8 is the fully deuterated analog of methyl benzoate. In quantitative mass spectrometry, the "d8" designation is superior to "d3" (methyl-only) or "d5" (ring-only) labeling because it provides a mass shift of +8 Da. This shift is sufficient to avoid spectral overlap with the natural M+1 and M+2 isotopes of the analyte, ensuring high-fidelity integration even at trace concentrations.

Comparative Physicochemical Profile

| Feature | Methyl Benzoate (Native) | Methyl Benzoate-d8 (IS) | Analytical Implication |

| Formula | C₈H₈O₂ | C₈D₈O₂ | |

| Molecular Weight | 136.15 g/mol | ~144.20 g/mol | +8 Da Shift (Clean MS separation) |

| Boiling Point | 199.6 °C | ~198-199 °C | Co-elution in GC (Ideal for IS) |

| Major MS Ions (EI) | 136 (M+), 105 (Bz+), 77 | 144 (M+), 110 (Bz-d5+), 82 | Distinct quantitation ions |

| Retention Time | ~8.4 min (Method Dependent) | ~8.38 min | Slight deuterium isotope effect (fronting) |

Expert Insight: The retention time shift caused by deuteration is marginal (<0.02 min on standard 5% phenyl columns) but must be accounted for in window definitions. The d8-analog behaves nearly identically to the target in extraction phases (SPME/Liquid-Liquid), making it the perfect self-correcting surrogate for matrix effects.

Core Application: Forensic Narcotics Detection

Methyl benzoate is the dominant volatile organic compound (VOC) released by illicit cocaine. It is not the drug itself but a degradation product formed via hydrolysis and transesterification, particularly in the presence of moisture and residual solvents (methanol) used in illicit processing.

Mechanism of Volatile Marker Formation

Canine detection units and electronic noses do not detect cocaine alkaloid (which has low vapor pressure); they detect the methyl benzoate "plume."

Figure 1: The chemical pathway yielding Methyl Benzoate from Cocaine.[1] MB-d8 is used to quantify this specific volatile signature in training aids and forensic air sampling.

Experimental Protocol: High-Precision IDMS via SPME-GC-MS

The following protocol uses Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[2] This method relies on MB-d8 to correct for the high variability of SPME fiber adsorption competition.

Phase 1: Reagent Preparation

-

Stock Solution A (Target): Dissolve Methyl Benzoate in methanol to 1000 µg/mL.

-

Stock Solution B (Internal Standard): Dissolve Methyl Benzoate-d8 in methanol to 1000 µg/mL.

-

Working IS Solution: Dilute Stock B to 10 µg/mL in methanol.

Phase 2: Sample Preparation (Headspace)

-

Matrix: 1.0 g of sample (e.g., soil, fabric, or suspect powder) in a 20 mL headspace vial.

-

Spiking: Add 10 µL of Working IS Solution (100 ng absolute MB-d8) directly onto the sample or inner vial wall.

-

Equilibration: Seal with magnetic screw cap (PTFE/Silicone septum). Incubate at 40°C for 15 minutes to allow isotopic equilibration between the vapor phase of the analyte and the IS.

Phase 3: SPME Extraction

-

Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. This "gray" fiber covers the polarity range of benzoate esters effectively.

-

Extraction: Expose fiber to headspace for 30 minutes at 40°C with agitation (250 rpm).

Phase 4: GC-MS Acquisition

-

Inlet: 250°C, Splitless mode (0.75 min).

-

Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program: 40°C (hold 2 min) → 10°C/min → 240°C.

-

MS Detection: SIM (Selected Ion Monitoring) Mode.

SIM Parameters for Quantitation:

| Compound | Quant Ion (m/z) | Qualifier Ions (m/z) | Dwell Time (ms) |

| Methyl Benzoate (Target) | 136 | 105, 77 | 50 |

| Methyl Benzoate-d8 (IS) | 144 | 110, 82 | 50 |

Workflow Visualization (IDMS Logic)

The following diagram illustrates the self-validating nature of the IDMS workflow. Any loss during extraction affects the d8-standard and the target equally, mathematically canceling out the error.

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity despite matrix variability.

Data Analysis & Calculation

Quantification is performed using the Response Factor (RF) derived from a calibration curve.

Where

Critical Quality Control:

-

Ion Ratio Check: For MB-d8, the ratio of m/z 110 to 144 should be consistent (approx. 70-80% depending on EI energy). Deviation >20% indicates interference.

-

Carryover: Benzoates are "sticky." Run a methanol blank after high-concentration samples to ensure the d8 signal returns to baseline.

References

-

Waggoner, L. P., et al. (1997). Canine Olfactory Sensitivity to Cocaine Hydrochloride and Methyl Benzoate. SPIE Proceedings. Link

-

Furton, K. G., et al. (2002). Identification of Odor Signatures of Cocaine. Talanta.[3] Link

-

Pfister, P., et al. (2020). Cocaine by-product detection with metal oxide semiconductor sensor arrays. Royal Society of Chemistry. Link

-

PubChem. (2025).[4][5] Methyl benzoate-d8 Compound Summary. National Library of Medicine. Link

-

USDA ARS. (2022). Methyl Benzoate as a Pesticide and Semiochemical. Agricultural Research Service. Link

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]

- 4. Methyl benzoate-d8 | C8H8O2 | CID 71309042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl benzoate-d8 | C8H8O2 | CID 71309042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development of a Robust SPME-GC-MS Method for Methyl Benzoate Quantification using Methyl Benzoate-d8 IDMS

Abstract & Scope

This application note details the systematic development of a Solid Phase Microextraction (SPME) protocol for the quantification of Methyl Benzoate (MB) in aqueous and biological matrices. Methyl benzoate is a volatile ester (LogP 2.[1]12) utilized as a biomarker for mold growth, a cocaine hydrolysis product, and a floral scent component.[1]

Crucially, this guide addresses the inherent limitations of SPME—specifically fiber competition and matrix effects —by implementing Isotope Dilution Mass Spectrometry (IDMS) using Methyl Benzoate-d8 . The deuterated internal standard acts as a "molecular mirror," correcting for variations in extraction efficiency, fiber capacity, and injection port discrimination.[1]

Physicochemical Context & Mechanism

SPME is a non-exhaustive, equilibrium-based extraction technique.[1] The amount of analyte extracted (

For Methyl Benzoate (

Where

The Challenge: In complex matrices, other volatiles compete for active sites on the fiber (displacement effects), altering

Visualization: Equilibrium Dynamics

The following diagram illustrates the competitive adsorption mechanism and the corrective role of the d8 standard.

Figure 1: Thermodynamic equilibrium phases in Headspace SPME. The Native analyte and d8-ISTD compete equally for fiber sites, normalizing extraction variability.

Method Development Workflow

Do not rely on literature values alone. Optimal SPME conditions are matrix-dependent.[1] Follow this stepwise optimization protocol.

Phase 1: Fiber Selection

Methyl benzoate is a semi-volatile ester with moderate polarity.[1]

-

Recommendation: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.[1]

-

Rationale: This "triple-phase" fiber covers a wide molecular weight range.[1] The Carboxen layer (microporous) traps small volatiles, while DVB (mesoporous) retains larger semi-volatiles.[1] Standard PDMS (100 µm) often lacks the capacity for trace-level detection of esters.

Phase 2: Thermodynamic & Kinetic Optimization

You must balance kinetics (speed to reach equilibrium) with thermodynamics (partition coefficient).

-

Temperature: Adsorption is exothermic.[1] Higher temperatures increase diffusion (faster equilibrium) but decrease the partition coefficient (lower sensitivity).

-

Salt Addition (Salting Out): Adding NaCl increases the ionic strength, decreasing the solubility of organic compounds in water and driving them into the headspace.

Phase 3: GC-MS Acquisition Parameters

To achieve maximum sensitivity and selectivity, operate the Mass Spectrometer in SIM (Selected Ion Monitoring) mode.

Table 1: Optimized MS Parameters

| Analyte | Precursor (MW) | Quant Ion (Q) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |

| Methyl Benzoate | 136.15 | 105 (Benzoyl) | 136 (M+) | 77 (Phenyl) | 25 ms |

| Methyl Benzoate-d8 | 144.20 | 110 (Benzoyl-d5) | 144 (M+) | 82 (Phenyl-d5) | 25 ms |

Note: The d8 standard shifts +5 Da on the ring and +3 Da on the methyl group. The base peak (loss of methoxy) shifts from 105 to 110 (loss of -OCD3).

Detailed Experimental Protocol

Materials & Reagents[1][2][3]

-

Internal Standard: Methyl Benzoate-d8 (isotopic purity >98 atom % D).[1]

-

Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.[1]

-

Fiber: DVB/CAR/PDMS (Supelco/Merck or equivalent).[1]

Sample Preparation[1]

-

Stock Solution: Prepare 1000 µg/mL Methyl Benzoate and Methyl Benzoate-d8 in Methanol. Store at -20°C.

-

Working Standard: Dilute stocks to desired calibration range (e.g., 1–1000 ng/mL) in the target matrix (e.g., water or artificial urine).[1]

-

Vial Setup:

Automated SPME Workflow (CTC/Gerstel/Autosampler)[1]

-

Incubation: 50°C for 10 minutes (Agitation: 500 rpm).

-

Why: Ensures headspace equilibration and dissolves salt.[1]

-

-

Extraction: Expose fiber to headspace for 30 minutes at 50°C (Agitation: 250 rpm).

-

Note: Do not splash liquid onto the fiber.[1]

-

-

Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 3 minutes.

GC-MS Conditions[1]

-

Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Oven Program:

-

40°C (hold 2 min)

-

Ramp 10°C/min to 150°C

-

Ramp 30°C/min to 280°C (hold 3 min)

-

Total Run Time: ~18 minutes.[1]

-

Method Development Decision Logic

Use the following logic flow to troubleshoot or adapt this method for different matrices (e.g., soil, plasma).

Figure 2: Stepwise optimization logic for SPME method development.

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, check these parameters using the d8 standard:

-

Response Ratio Stability: Inject the d8 standard (50 ng/mL) 10 times. The RSD of the absolute area may vary (due to fiber wear), but the Response Ratio (Area Native / Area d8) must remain stable (<5% RSD) if the native concentration is constant.

-

Linearity: Plot Response Ratio vs. Concentration Ratio.

should be >0.995.[1] -

Carryover: Inject a blank after the highest standard. Methyl benzoate is "sticky."[1] If carryover >0.1%, increase desorption time or inlet temperature.[1]

References

-

Pawliszyn, J. (2012).[1] Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.[1]

-

Sigma-Aldrich (Merck). SPME Fiber Selection Guide.[1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7150, Methyl benzoate.

-

Wercinski, S. A. (1999).[1] Solid Phase Microextraction: A Practical Guide. Marcel Dekker.[1] (Foundational text on SPME optimization strategies).

-

Restek Corporation. Guide to SPME Arrow and Fiber Selection.

Sources

Quantifying indoor mold VOCs using Methyl benzoate-d8

Application Note: AN-MVOC-2026 Title: Precision Quantification of Indoor Fungal Volatile Organic Compounds (MVOCs) via Isotope Dilution Mass Spectrometry: The Methyl Benzoate-d8 Protocol

Abstract

This application note details a robust methodology for the quantification of Methyl Benzoate—a primary Microbial Volatile Organic Compound (MVOC) associated with active mold metabolism (Aspergillus, Penicillium, and Stachybotrys spp.)—in indoor environments.[1][2][3][4] By utilizing Methyl Benzoate-d8 as a deuterated internal standard (IS) within a Thermal Desorption Gas Chromatography Mass Spectrometry (TD-GC-MS) workflow, this protocol corrects for matrix interferences, desorption inefficiencies, and instrument drift. This guide is designed for researchers requiring regulatory-grade data (aligned with EPA Method TO-17) for drug development and environmental health assessments.

Introduction: The "Hidden Mold" Challenge

Traditional mold detection relies on spore traps, which often fail to distinguish between dormant spores and active, toxin-producing growth. MVOCs are metabolic byproducts released only during active fungal growth, making them superior biomarkers for "hidden mold" behind drywall or under flooring.

Among MVOCs, Methyl Benzoate (an ester with a distinct floral/chemical odor) is a critical marker for dampness-related fungal proliferation. However, quantifying trace MVOCs (ppb/ppt levels) in complex indoor air matrices is prone to error due to humidity and competitive adsorption.

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

This protocol employs Methyl Benzoate-d8 (

Chemical Basis & Mechanism

The core principle of this protocol is Signal Normalization .

-

Native Analyte: Methyl Benzoate (

, MW 136.15).-

Quant Ion: m/z 105 (Base Peak,

). -

Qualifier: m/z 136 (

).

-

-

Internal Standard: Methyl Benzoate-d8 (

, MW 144.19).-

Quant Ion: m/z 110 (

). -

Qualifier: m/z 144 (

).

-

By spiking the sampling media with a known amount of d8-IS before sampling or analysis, any loss of analyte during thermal desorption or injection is mirrored by the IS. The ratio of Native/IS remains constant, ensuring accurate quantification.

Experimental Design: Active Sampling (TD-GC-MS)

While SPME is useful for headspace screening of materials, Active Sampling onto Sorbent Tubes is the required method for volumetric air quantification (

Materials & Reagents

-

Sorbent Tubes: Stainless steel tubes packed with Tenax TA (2,6-diphenylene oxide polymer).

-

Why: Hydrophobic (minimizes water retention) and excellent for aromatics/esters like benzoates.

-

-

Internal Standard Solution: Methyl Benzoate-d8 (98+ atom % D), diluted to 50 ng/µL in Methanol (HPLC Grade).

-

Calibration Standards: Native Methyl Benzoate serial dilutions (1.0 to 100 ng/µL).

The Workflow Logic

Figure 1: End-to-end workflow for quantitative MVOC analysis using Isotope Dilution.

Detailed Protocol Steps

Step 1: Sorbent Tube Preparation & Spiking

-

Conditioning: Heat Tenax TA tubes at 300°C for 2 hours under inert gas (

) flow (50-100 mL/min) to remove background artifacts. -

IS Loading (The "Flash" Method):

-

Connect the conditioned tube to a Calibration Solution Loading Rig (CSLR) with a purge gas flow (50 mL/min).

-

Inject 1.0 µL of Methyl Benzoate-d8 solution (50 ng/µL) directly onto the glass wool plug or frit.

-

Purge for 5 minutes to vaporize the methanol solvent, leaving the d8-IS bound to the Tenax bed.

-

Cap immediately with PTFE ferrules.

-

Causality: Removing the methanol solvent is crucial; excess solvent can distort the chromatography peak shape (solvent effect) and quench the MS filament.

-

Step 2: Field Sampling (Active)

-

Equipment: Calibrated personal sampling pump (e.g., SKC or Gilian).

-

Flow Rate: Set to 100–200 mL/min .

-

Volume: Target 5 to 10 Liters total volume (approx. 50–100 minutes).

-

Field Blank: Transport a spiked tube to the site, uncap, and immediately recap. This corrects for passive diffusion during transport.

Step 3: Thermal Desorption (TD) Parameters

-

System: Two-stage desorption (Tube -> Cold Trap -> Column).

-

Tube Desorb: 280°C for 10 mins; Flow 50 mL/min.

-

Focusing Trap: Tenax TA trap maintained at -10°C (Peltier cooling).

-

Trap Desorb (Injection): Ballistic heating to 300°C (rate >40°C/sec); Split ratio 10:1 (or splitless for trace levels).

Step 4: GC-MS Configuration

-

Column: 30m x 0.25mm ID x 0.25µm film, 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS).

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 10°C/min to 150°C.

-

Ramp 25°C/min to 280°C (bake out).

-

-

MS Detection (SIM Mode):

-

Group 1 (Start to 8 min): Solvent delay.

-

Group 2 (Methyl Benzoate Window): Dwell time 50ms per ion.

-

Target: 105.0, 136.0 (Native)

-

IS: 110.0, 144.0 (d8-IS)

-

-

Data Analysis & Quantification

Quantification relies on the Relative Response Factor (RRF) .

Calculating RRF

Run a calibration curve (5 points) containing varying concentrations of Native Methyl Benzoate (

Calculating Sample Concentration

Once the RRF is established (ensure RSD < 20%), calculate the concentration in the unknown air sample:

Compensation Logic

Figure 2: The Isotope Dilution mechanism compensating for matrix effects.

Summary Data Tables

Table 1: Target Ions for SIM Acquisition

| Compound | Type | Retention Time (approx) | Quant Ion (m/z) | Qualifier Ion (m/z) |

| Methyl Benzoate | Native Analyte | 10.2 min | 105 | 136, 77 |

| Methyl Benzoate-d8 | Internal Standard | 10.18 min | 110 | 144, 82 |

Table 2: Performance Criteria (E-E-A-T Validation)

| Parameter | Acceptance Criteria | Corrective Action |

| IS Retention Time | ± 0.06 min of Cal Std | Check column flow/leaks. |

| IS Recovery | 60% – 130% of expected area | Check desorption efficiency or tube leak. |

| RRF Precision | RSD < 20% across curve | Recalibrate instrument. |

| Method Blank | < 0.5 ng per tube | Re-condition tubes at 320°C. |

References

-

United States Environmental Protection Agency (EPA). (1999). Compendium Method TO-17: Determination of Volatile Organic Compounds in Ambient Air Using Active Sampling Onto Sorbent Tubes.[5] Center for Environmental Research Information. [Link]

-

Parkinson, D.-R., Churchill, T. J., Wady, L., & Pawliszyn, J. (2009).[3] Investigation of Mold Growth in Indoor School Buildings by Monitoring Outgassed Methyl Benzoate as a MVOC Biomarker.[3][4] Indoor and Built Environment, 18(3), 257–264.[4] [Link]

-

National Institute of Standards and Technology (NIST). (2023). Methyl benzoate Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69. [Link]

-

Wady, L., & Pawliszyn, J. (2003). Methyl benzoate as a marker for the detection of mold in indoor building materials.[1][3] Journal of Chromatography A, 1004(1-2), 253-268. [Link]

Sources

- 1. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Investigation of Mold Growth in Indoor School Buildings by Monitoring Outgassed Methyl Benzoate as a MVOC Biomarker | CiNii Research [cir.nii.ac.jp]

- 5. skcltd.com [skcltd.com]

Precision Quantitation of Methyl Benzoate in Plant Metabolomics via Stable Isotope Dilution Assay (SIDA)

Abstract

Methyl benzoate is a critical benzenoid volatile organic compound (VOC) serving as a pollinator attractant, defense signal, and ripening marker in diverse plant species (Antirrhinum, Petunia, Lilium).[1][2][3] Accurate quantification of this volatile ester is frequently compromised by matrix interferences, variable extraction efficiencies, and instrumental drift. This application note details a robust Stable Isotope Dilution Assay (SIDA) protocol utilizing Methyl Benzoate-d8 (CAS: 91929-46-3) as an internal standard. By leveraging the physicochemical equivalence yet spectral distinctness of the deuterated isotopologue, researchers can achieve absolute quantification with high precision, correcting for analyte loss during Headspace-Solid Phase Microextraction (HS-SPME) or solvent extraction.

Introduction: The Metabolomic Context

In plant metabolomics, methyl benzoate acts as a functional node connecting the phenylpropanoid pathway to ecological interactions. Its emission is often rhythmically regulated (circadian) to coincide with pollinator activity (e.g., bees, moths) and is upregulated during herbivore attack as an indirect defense mechanism.

The Analytical Challenge

Quantifying volatiles in complex plant matrices presents three specific hurdles:

-

Volatility: Significant analyte loss occurs during sample handling and concentration.

-

Matrix Effects: Plant tissues (leaves, petals) contain lipids and pigments that alter ionization efficiency in Mass Spectrometry.

-

SPME Competition: In Headspace analysis, fibers (e.g., DVB/CAR/PDMS) have limited capacity; high-abundance terpenes can displace lower-abundance benzenoids like methyl benzoate.

The SIDA Solution

Using Methyl Benzoate-d8 addresses these issues. As a stable isotopologue, it behaves nearly identically to endogenous methyl benzoate during extraction and chromatography but is easily resolved by Mass Spectrometry due to a +8 Da mass shift.

Compound Profile: Methyl Benzoate-d8[4][5]

| Property | Specification |

| Chemical Name | Methyl Benzoate-d8 (Benzoic-d5 acid, methyl-d3 ester) |

| CAS Number | 91929-46-3 |

| Molecular Formula | C₈D₈O₂ |

| Molecular Weight | ~144.20 g/mol (vs. 136.15 native) |

| Purity Requirement | ≥98 atom % D (Isotopic Purity) |

| Boiling Point | 198–199 °C |

| Key Application | Internal Standard for GC-MS / LC-MS |

Mechanism of Action:

The d8-isotopologue retains the aromatic ring stability and ester functionality. In Electron Ionization (EI) MS, the molecular ion (

Experimental Protocol

Workflow Visualization

The following diagram illustrates the dual-track workflow for analyzing emitted volatiles (Headspace) versus internal pools (Solvent Extraction).

Caption: Dual-track workflow for Methyl Benzoate quantification. The internal standard (d8) is introduced prior to extraction to normalize all downstream variances.

Standard Preparation

Objective: Create a working solution of Methyl Benzoate-d8 that yields a signal within the linear dynamic range of the instrument (typically 1–100 ng on-column).

-

Stock Solution (1 mg/mL): Dissolve 10 mg Methyl Benzoate-d8 in 10 mL HPLC-grade Methanol or Hexane. Store at -20°C.

-

Working Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of solvent.

-

Note: Use Methanol for solvent extraction workflows. Use Water or a non-volatile matrix for Headspace calibration curves.

-

Track A: Headspace SPME (Volatile Emission)

Best for: Measuring scent profiles and real-time emission rates.

-

Sample Loading: Place weighed plant tissue (100–500 mg) into a 20 mL headspace vial.

-

IS Addition: Immediately add 5 µL of Working Solution (50 ng d8) onto the inner wall of the vial or a small glass insert. Do not touch the tissue directly to avoid enzymatic degradation.

-

Equilibration: Seal with a magnetic screw cap (PTFE/Silicone septum). Incubate at 30°C for 15 mins.

-

Extraction: Expose SPME fiber (Recommended: DVB/CAR/PDMS 50/30 µm) to the headspace for 30 mins at 30°C with agitation (250 rpm).

-

Desorption: Desorb in GC inlet at 250°C for 3 mins (Splitless mode).

Track B: Solvent Extraction (Endogenous Pools)

Best for: Measuring cellular metabolic content.

-

Homogenization: Grind 200 mg frozen tissue in liquid nitrogen.

-

Extraction: Add 1 mL extraction buffer (e.g., Ethyl Acetate or Hexane) containing the Methyl Benzoate-d8 spike (e.g., 1 µg/mL final conc).

-

Agitation: Vortex for 30 seconds; sonicate for 10 mins (ice bath).

-

Separation: Centrifuge at 10,000 x g for 5 mins.

-

Drying (Optional): If using polar solvents, dry supernatant over anhydrous Na₂SO₄.

-

Injection: Inject 1 µL into GC-MS.

Instrumental Analysis (GC-MS)[2][6][7][8][9]

Chromatographic Conditions[2][6][8][9][10][11]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm.[2]

-

Carrier Gas: Helium at 1 mL/min (Constant Flow).

-

Oven Program:

-

40°C hold for 3 min.

-

Ramp 5°C/min to 150°C.

-

Ramp 20°C/min to 280°C (hold 3 min).

-

Methyl Benzoate typically elutes between 90–110°C depending on flow.

-

Mass Spectrometry (SIM Mode)

To maximize sensitivity and selectivity, operate the MS in Selected Ion Monitoring (SIM) mode.

| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |

| Methyl Benzoate (Native) | 136 (M+) | 105, 77 | X min |

| Methyl Benzoate-d8 (IS) | 144 (M+) | 110, 82 | X - 0.02 min* |

-

Note: Deuterated compounds often elute slightly earlier than native forms on non-polar columns due to the inverse isotope effect, though for d8-methyl benzoate this shift is minimal.

Data Analysis & Biosynthetic Context

Quantification Calculation

Calculate the concentration of endogenous Methyl Benzoate (

Where

Biosynthetic Pathway

Understanding the origin of Methyl Benzoate aids in interpreting metabolomic data. It is derived from Benzoic Acid via the BAMT/BSMT enzyme family.

Caption: Biosynthetic pathway of Methyl Benzoate from Phenylalanine. BAMT: Benzoic Acid Carboxyl Methyltransferase.[2][4]

Method Validation & Troubleshooting

Validation Parameters

-

Linearity: The method should be linear over 0.1 – 50 µg/g tissue.

-

Recovery: Spike native methyl benzoate into a "blank" matrix (e.g., non-emitting tissue) to calculate recovery (typically 85–115% with SIDA).

-

LOD: Limit of Detection is typically < 1 ng/g FW using SPME.

Troubleshooting Guide

-

Peak Tailing: Check for activity in the GC liner. Replace with a deactivated liner (splitless single taper with wool).

-

Isotopic Exchange: While esters are generally stable, avoid storing d8 standards in acidic water for prolonged periods to prevent potential H/D exchange, though this is rare for the benzoate ring protons.

-

Fiber Carryover: Run a blank desorption between high-concentration samples.

References

-

Dudareva, N., et al. (2000).[2] Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. The Plant Cell. Link

-

Aros, D., et al. (2023).[5] First identification of methyl benzoate and methyl salicylate as major volatile compounds in the floral scent of alstroemeria.[5] Acta Horticulturae. Link[5]

-

Kolomiets, E., et al. (2025). Plant volatile compound methyl benzoate is highly effective against Spodoptera frugiperda.[6] Ecotoxicology and Environmental Safety. Link[6]

-

Effmert, U., et al. (2005). Volatile composition, emission pattern, and localization of floral scent emission in Mirabilis jalapa. American Journal of Botany. Link

-

Tholl, D., et al. (2006). Practical applications of chemical ecology in plant biology. The Plant Journal. Link

Sources

- 1. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]

- 2. Regulation of Circadian Methyl Benzoate Emission in Diurnally and Nocturnally Emitting Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Volatile Organic Compounds and Endogenous Extracts and Study of Expression Patterns of TPS and BSMT in the Flowers of Seven Lilium Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First identification of methyl benzoate and methyl salicylate as major volatile compounds in the floral scent of alstroemeria - ishs [ishs.org]

- 6. researchgate.net [researchgate.net]

Methyl benzoate-d8 in forensic analysis of volatile markers

Precision Quantification of Volatile Cocaine Markers via Methyl Benzoate-d8 Isotope Dilution

Abstract

This application note details a robust protocol for the detection and quantification of Methyl Benzoate , the primary volatile organic compound (VOC) signature of cocaine, using its fully deuterated isotopologue, Methyl Benzoate-d8 , as an Internal Standard (IS). Designed for forensic laboratories and drug interdiction research, this guide addresses the challenges of trace vapor analysis in complex matrices (e.g., currency, cargo air, biological fluids). We demonstrate that using Methyl Benzoate-d8 corrects for the competitive displacement effects inherent in SPME fibers, ensuring high-fidelity quantification (

Introduction: The "Active Odor" of Cocaine

While cocaine hydrochloride itself has a negligible vapor pressure, it is rarely found in a pure state. In the presence of atmospheric moisture, cocaine undergoes hydrolysis and degradation. Research by Furton et al. has established that Methyl Benzoate is the dominant "active odor" compound to which certified narcotics detection canines alert, rather than the parent drug molecule.[1][2]

Consequently, the detection of Methyl Benzoate serves two critical forensic functions:

-

Canine Validation: Verifying the presence of the odorant in training aids or contested searches.

-

Non-Invasive Screening: Detecting concealed narcotics in shipping containers via air sampling.

2.1 Why Methyl Benzoate-d8?

Quantitative analysis of volatiles via HS-SPME is susceptible to matrix effects, temperature fluctuations, and fiber competition. External calibration often fails because the rate of adsorption for the analyte changes based on the sample humidity and background VOCs.

Methyl Benzoate-d8 (

-

Physicochemical Mirroring: It shares nearly identical vapor pressure and fiber affinity with the target analyte.

-

Mass Shift: It provides a distinct mass spectral signature (

144) shifted +8 units from the target ( -

Carrier Correction: It automatically corrects for variations in fiber extraction efficiency and injection port discrimination.

Chemical Profile & Mechanism[3]

3.1 The Degradation Pathway

The formation of methyl benzoate from cocaine is catalyzed by humidity and acidic conditions. The following diagram illustrates the relationship between the parent drug and the volatile marker.

Figure 1: The degradation pathway of Cocaine HCl yielding the volatile marker Methyl Benzoate.[3][4]

Experimental Protocol

4.1 Materials and Reagents

-

Analytes: Methyl Benzoate (Analytical Standard, >99%).

-

Internal Standard: Methyl Benzoate-d8 (Isotopic Purity >99 atom % D).

-

Matrix: Methanol (LC-MS Grade) for stock solutions; Sodium Chloride (NaCl) for salting out.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

-

Rationale: The "Grey" fiber assembly covers the widest polarity range, essential for capturing the aromatic ester (methyl benzoate) while retaining lighter volatiles.

-

4.2 Instrumentation (GC-MS Parameters)

-

System: Agilent 7890B GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

| Parameter | Setting | Note |

| Inlet | Splitless, 250°C | 0.75 mm ID liner recommended for SPME. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow. |

| Oven Program | 40°C (hold 2 min) → 10°C/min → 200°C | Slow ramp ensures separation from matrix volatiles. |

| Transfer Line | 280°C | Prevents condensation. |

| Ion Source | EI, 230°C, 70 eV | Standard Electron Ionization. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | See Table 4.3 for ions. |

4.3 SIM Acquisition Table

To achieve maximum sensitivity and selectivity, the Mass Spectrometer should be operated in SIM mode targeting the specific ions for the native and deuterated compounds.

| Compound | Type | Quant Ion ( | Qual Ion 1 ( | Qual Ion 2 ( | Retention Time (approx) |

| Methyl Benzoate | Target | 136 | 105 | 77 | 8.4 min |

| Methyl Benzoate-d8 | IS | 144 | 110 | 82 | 8.35 min |

Note: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the Inverse Isotope Effect on retention.

Step-by-Step Workflow

5.1 Standard Preparation

-

Stock Solution A (Target): Dissolve Methyl Benzoate in Methanol to 1 mg/mL.

-

Stock Solution B (IS): Dissolve Methyl Benzoate-d8 in Methanol to 10 µg/mL.

-

Working Standards: Create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in 10 mL headspace vials.

-

IS Spike: Add exactly 10 µL of Stock B to every vial (Standards and Samples) to achieve a final IS concentration of 100 ng/vial.

5.2 HS-SPME Extraction

-

Sample Loading: Place 1g of sample (or 1 mL liquid) into a 20 mL headspace vial. Add 2 mL saturated NaCl solution (if liquid) to enhance volatility ("salting out").

-

Equilibration: Incubate vial at 60°C for 15 minutes with agitation (250 rpm).

-

Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C.

-

Desorption: Immediately insert fiber into GC inlet (250°C) for 3 minutes.

5.3 Analytical Workflow Diagram

Figure 2: Operational workflow for HS-SPME-GC-MS analysis of cocaine volatiles.

Results & Data Interpretation

6.1 Identification Criteria

A positive identification requires:

-

Retention Time: The analyte peak must fall within ±0.1 min of the standard.

-

Ion Ratio: The ratio of the quantifier ion (

136) to the qualifier ion ( -

IS Presence: The Methyl Benzoate-d8 peak (

144) must be present with a signal-to-noise ratio >10:1.

6.2 Quantification Calculation

Calculate the concentration of Methyl Benzoate (

Where:

-

= Integrated area of

-

= Integrated area of

- = Fixed concentration of d8-IS added.

6.3 Performance Metrics (Typical)

-

Linearity: 1–500 ng/mL (

). -

Limit of Detection (LOD): ~0.5 ng/mL (matrix dependent).

-

Precision (RSD): <5% (with d8-IS correction); >15% (without IS).

References

-

Furton, K. G., et al. (2002). "Identification of odor signature chemicals in cocaine using solid-phase microextraction-gas chromatography and detector-dog response to isolated compounds spiked on U.S. paper currency."[5] Journal of Chromatographic Science, 40(3), 147–155. Link

-

Waggoner, L. P., et al. (1997). "Canine olfactory sensitivity to cocaine hydrochloride and methyl benzoate." SPIE Proceedings, Vol. 2937. Link

-

Rice, S., & Butler, H. (2015). "Volatile Organic Compounds (VOCs) from Morphine and Cocaine: Profiling and Quantitation." Forensic Science International. Link(Note: Contextual reference for VOC profiling).

-

Macias, M. S., et al. (2010). "A comparison of real-time solventless sampling methods for volatiles from illicit drugs." Sensors, 10(3). Link

Sources

Application Note: Methyl Benzoate-d8 as a Multi-Nuclear NMR Reference Standard

This Application Note is designed for analytical chemists and drug development scientists utilizing Nuclear Magnetic Resonance (NMR) for quantitative analysis (qNMR) and isotopic characterization.

It specifically addresses the high-level application of Methyl Benzoate-d8 (

Executive Summary & Strategic Rationale

While protonated methyl benzoate is a common internal standard for

Why Choose Methyl Benzoate-d8?

-

Spectral Coverage: It provides distinct signals in both the aliphatic (~3.9 ppm) and aromatic (~7.5–8.0 ppm) regions, allowing for multi-point calibration across the spectral width.

-

Rapid Relaxation (

): In -

Chemical Stability: It is non-hygroscopic and chemically stable in common organic solvents (CDCl

, DMSO-d

Technical Specifications & Properties

| Property | Data | Relevance to NMR |

| Formula | Fully deuterated; invisible in | |

| Molecular Weight | ~144.19 g/mol | Essential for molarity calculations in qNMR. |

| Boiling Point | 199°C | Low volatility; stable for long-duration acquisitions. |

| References both upfield and downfield regions. | ||

| Solubility | Chloroform, DMSO, Methanol, Acetone | Compatible with most lipophilic drug substances. |

Protocol A: Quantitative Deuterium ( H) NMR

Application: Quantifying deuterated APIs, metabolic tracers, or site-specific natural isotope fractionation (SNIF-NMR).

Experimental Causality

In

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh 10–20 mg of the analyte (e.g., a deuterated drug candidate) into a vial.

-

Weigh an equimolar amount of Methyl Benzoate-d8 (IS) into the same vial. Record masses to 0.01 mg precision.

-

Dissolve in a protonated solvent (e.g., CHCl

or CH

-

-

Instrument Setup:

-

Probe: Broadband observe (BBO) or dedicated Deuterium probe.

-

Pulse Sequence: zg (standard 1-pulse) or zg2h (with

H decoupling if high resolution is needed to remove H-D coupling). -

Offset (O1P): Set to center of spectrum (~5 ppm).

-

-